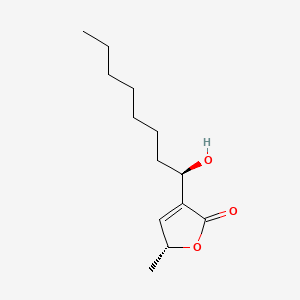

Acaterin

Description

Properties

CAS No. |

144398-20-9 |

|---|---|

Molecular Formula |

C13H22O3 |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

(2R)-4-[(1R)-1-hydroxyoctyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C13H22O3/c1-3-4-5-6-7-8-12(14)11-9-10(2)16-13(11)15/h9-10,12,14H,3-8H2,1-2H3/t10-,12-/m1/s1 |

InChI Key |

YUMHJXLSSASJGN-ZYHUDNBSSA-N |

Isomeric SMILES |

CCCCCCC[C@H](C1=C[C@H](OC1=O)C)O |

Canonical SMILES |

CCCCCCCC(C1=CC(OC1=O)C)O |

Appearance |

Solid powder |

Other CAS No. |

144398-20-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-(1-hydroxyoctyl)-5-methyl-2(5H)-furanone acaterin |

Origin of Product |

United States |

Foundational & Exploratory

Acacetin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acacetin, a naturally occurring flavonoid found in plants such as Robinia pseudoacacia and Turnera diffusa, has garnered significant attention in oncological research for its potential as a multi-targeted anticancer agent.[1] This technical guide provides a comprehensive overview of the molecular mechanisms through which acacetin exerts its anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic effects on various cancer cells. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Core Mechanisms of Action

Acacetin's anticancer activity is multifaceted, involving the modulation of numerous signaling pathways that are often dysregulated in cancer. These mechanisms collectively lead to the inhibition of cancer cell growth, induction of programmed cell death, and suppression of tumor progression.

Modulation of Key Signaling Pathways

Acacetin has been demonstrated to interfere with several critical signaling cascades that are crucial for cancer cell survival and proliferation. The primary pathways affected include PI3K/Akt, MAPK/ERK, STAT3, and NF-κB.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, survival, and metabolism. In many cancers, this pathway is constitutively active, promoting uncontrolled cell proliferation and resistance to apoptosis. Acacetin has been shown to inhibit this pathway by directly targeting the p110 subunit of PI3K.[1] This inhibition leads to a downstream reduction in the phosphorylation of Akt and subsequent modulation of its downstream effectors. In gastric cancer, for instance, acacetin's suppression of the PI3K/Akt/Snail signaling pathway has been linked to the reversal of epithelial-mesenchymal transition (EMT).[1] Similarly, in colorectal cancer cells, acacetin treatment leads to reduced levels of phosphorylated Akt and PI3K, resulting in the downregulation of the anti-apoptotic protein Survivin.[1]

Signaling Pathway Diagram: Acacetin's Inhibition of the PI3K/Akt Pathway

Caption: Acacetin inhibits the PI3K/Akt signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route that governs cell proliferation, differentiation, and survival. Sustained activation of the ERK1/2 pathway is a hallmark of many cancers. Acacetin has been observed to modulate this pathway, although its effects can be context-dependent. In some cancer models, acacetin inhibits ERK1/2 phosphorylation, contributing to its anti-proliferative effects.[2] However, in breast cancer, acacetin has been reported to induce necroptosis through sustained ERK1/2 phosphorylation, suggesting a mechanism to overcome apoptosis resistance.[1] At low doses in MCF-7 breast cancer cells, acacetin can paradoxically promote proliferation through the activation of the ERK/PI3K/Akt pathway.

Signaling Pathway Diagram: Acacetin's Modulation of the MAPK/ERK Pathway

Caption: Acacetin's dual role in modulating the MAPK/ERK pathway.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis. Acacetin has been identified as a direct inhibitor of STAT3.[3] It has been shown to bind to the SH2 domain of STAT3, preventing its phosphorylation at Tyr705 and subsequent nuclear translocation.[1] This inhibition leads to the downregulation of STAT3 target genes, including those encoding anti-apoptotic proteins (Bcl-2, Bcl-xL), cell cycle regulators (Cyclin D1), and pro-angiogenic factors (VEGF).[4][5]

Signaling Pathway Diagram: Acacetin's Inhibition of the STAT3 Pathway

Caption: Acacetin directly inhibits STAT3 activation and downstream signaling.

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, and cancer development. Constitutive NF-κB activation is observed in many cancer types, where it promotes cell survival and proliferation. Acacetin has been reported to inhibit the NF-κB pathway by preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of NF-κB.[6] This leads to the downregulation of NF-κB target genes involved in cell survival and inflammation.[6]

Signaling Pathway Diagram: Acacetin's Inhibition of the NF-κB Pathway

Caption: Acacetin inhibits NF-κB signaling by preventing IκBα phosphorylation.

Induction of Apoptosis

Acacetin is a potent inducer of apoptosis in a variety of cancer cell lines. It achieves this through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Acacetin modulates the expression of Bcl-2 family proteins, leading to a decrease in the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and an increase in the expression of pro-apoptotic proteins such as Bax and Bak.[7][8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol and subsequent activation of caspase-9 and the executioner caspase-3.[1]

-

Extrinsic Pathway: Acacetin has been shown to upregulate the expression of Fas and Fas ligand (FasL), leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic cascade.

Cell Cycle Arrest

Acacetin can induce cell cycle arrest at different phases, depending on the cancer cell type and the concentration of the compound.

-

G1 Phase Arrest: In hepatocellular carcinoma and non-small cell lung cancer cells, acacetin has been observed to cause G1 phase arrest.[9] This is often associated with the upregulation of p53 and the cyclin-dependent kinase inhibitor p21/WAF1, and the downregulation of cyclin D1, CDK4, and CDK6.[10]

-

G2/M Phase Arrest: In other cancer cell types, such as non-small cell lung cancer, acacetin induces G2/M phase arrest.[8] This is accompanied by a decrease in the expression of cyclin B1 and Cdc2/p34.[10]

-

S Phase Arrest: In colorectal carcinoma, acacetin has been reported to induce S-phase arrest through the downregulation of cyclin A and CDK2.[9]

Inhibition of Metastasis and Angiogenesis

Metastasis is a complex process involving cell invasion, migration, and colonization of distant organs. Acacetin has demonstrated significant anti-metastatic properties. It inhibits the epithelial-mesenchymal transition (EMT), a key process in the initiation of metastasis, by downregulating mesenchymal markers like N-cadherin and vimentin, and upregulating the epithelial marker E-cadherin.[1][2] This effect is often mediated through the inhibition of the PI3K/Akt/Snail signaling pathway.[1] Furthermore, acacetin has been shown to decrease the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and facilitation of cancer cell invasion.[1]

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Acacetin exhibits potent anti-angiogenic activity by inhibiting several key steps in this process. It has been shown to suppress the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[11] The anti-angiogenic effects of acacetin are largely attributed to its ability to downregulate the expression of vascular endothelial growth factor (VEGF), a key pro-angiogenic factor.[12] This is achieved through the inhibition of signaling pathways that regulate VEGF expression, such as the STAT3 and Akt/HIF-1α pathways.[3][12]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of acacetin on cancer cells, including IC50 values and changes in protein expression.

Table 1: IC50 Values of Acacetin in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Non-Small Cell Lung Cancer | A549 | 28.31 | 72 | [7][9] |

| Non-Small Cell Lung Cancer | H1299 | 31.24 | 72 | [7][9] |

| Breast Cancer | MCF-7 | ~40-80 (estimated) | 24-48 | [2] |

| Breast Cancer | MDA-MB-468 | ~40-80 (estimated) | 24-48 | [2] |

| Prostate Cancer | DU145 | 20 | 48 | [3] |

Table 2: Modulation of Key Proteins by Acacetin in Cancer Cells

| Protein | Effect | Cancer Type/Cell Line | Reference |

| p-Akt | Downregulated | Colorectal Cancer (HT-29), Gastric Cancer | [1] |

| p-PI3K | Downregulated | Colorectal Cancer (HT-29) | [1] |

| p-ERK1/2 | Modulated | Breast Cancer, other cancers | [1][2] |

| p-STAT3 (Tyr705) | Downregulated | Prostate Cancer (DU145), Hepatocellular Carcinoma | [3][5] |

| Bcl-2 | Downregulated | NSCLC, Prostate Cancer | [3][7] |

| Bcl-xL | Downregulated | Prostate Cancer | [3] |

| Bax | Upregulated | NSCLC, Prostate Cancer | [3][7] |

| Bak | Upregulated | NSCLC | [8] |

| Caspase-3 (cleaved) | Upregulated | Gastric Cancer, Prostate Cancer | [1][10] |

| Caspase-8 (cleaved) | Upregulated | Gastric Cancer | [10] |

| Caspase-9 (cleaved) | Upregulated | Gastric Cancer | [10] |

| Cyclin D1 | Downregulated | NSCLC, Prostate Cancer | [7][10] |

| Cyclin B1 | Downregulated | NSCLC | [7][10] |

| CDK4 | Downregulated | Prostate Cancer | [10] |

| CDK6 | Downregulated | Prostate Cancer | [10] |

| CDK2 | Downregulated | Prostate Cancer, Colorectal Carcinoma | [9][10] |

| p53 | Upregulated | NSCLC, Hepatocellular Carcinoma | [7] |

| p21/WAF1 | Upregulated | NSCLC, Hepatocellular Carcinoma | |

| MMP-2 | Downregulated | Gastric Cancer, Lung Cancer | [1] |

| MMP-9 | Downregulated | Gastric Cancer, Lung Cancer | [1] |

| VEGF | Downregulated | Ovarian Cancer, Hepatocellular Carcinoma | [5][12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of acacetin.

Western Blot Analysis

Objective: To determine the expression levels of specific proteins in cancer cells following treatment with acacetin.

Materials:

-

Cancer cells of interest

-

Acacetin

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, p-STAT3, STAT3, Bcl-2, Bax, Cyclin D1, etc.)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cancer cells in appropriate culture dishes and allow them to adhere overnight. Treat the cells with various concentrations of acacetin or vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow: Western Blot Analysis

Caption: A typical workflow for Western blot analysis.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after acacetin treatment using flow cytometry.

Materials:

-

Cancer cells of interest

-

Acacetin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells and treat with acacetin as described for Western blotting.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Experimental Workflow: Annexin V/PI Apoptosis Assay

Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle after acacetin treatment.

Materials:

-

Cancer cells of interest

-

Acacetin

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Treat cells with acacetin as previously described.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow: Cell Cycle Analysis

Caption: A streamlined workflow for cell cycle analysis.

Cell Migration and Invasion Assay (Transwell Assay)

Objective: To assess the effect of acacetin on the migratory and invasive potential of cancer cells.

Materials:

-

Cancer cells of interest

-

Acacetin

-

Transwell inserts (with 8 µm pores)

-

Matrigel (for invasion assay)

-

Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

-

Crystal violet staining solution

Procedure:

-

Insert Preparation: For the invasion assay, coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is required.

-

Cell Seeding: Resuspend cancer cells in serum-free medium containing different concentrations of acacetin and seed them into the upper chamber of the Transwell inserts.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plates for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Elute the crystal violet with a destaining solution and measure the absorbance, or count the number of stained cells in several random fields under a microscope.

Logical Relationship: Migration vs. Invasion Assay

Caption: The key difference between migration and invasion assays.

Tube Formation Assay

Objective: To evaluate the effect of acacetin on the in vitro angiogenic potential of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Acacetin

-

Matrigel

-

Endothelial cell growth medium

-

Calcein AM (for visualization)

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C.

-

Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in endothelial cell growth medium containing various concentrations of acacetin.

-

Incubation: Incubate the plate for a period that allows for tube formation (e.g., 6-12 hours).

-

Visualization: Stain the cells with Calcein AM and visualize the tube-like structures using a fluorescence microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Experimental Workflow: Tube Formation Assay

Caption: Key steps in performing an in vitro tube formation assay.

Conclusion

Acacetin is a promising natural compound with potent anticancer activities demonstrated across a wide range of cancer cell types. Its ability to simultaneously target multiple dysregulated signaling pathways, induce apoptosis and cell cycle arrest, and inhibit metastasis and angiogenesis underscores its potential as a valuable candidate for further preclinical and clinical development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying acacetin's anticancer effects, along with detailed experimental protocols and quantitative data to aid researchers in their ongoing investigations into this promising therapeutic agent. Further research is warranted to fully elucidate its therapeutic potential and to optimize its delivery and efficacy in clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. Acacetin Inhibits Cell Proliferation and Induces Apoptosis in Human Hepatocellular Carcinoma Cell Lines [mdpi.com]

- 6. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acacetin inhibited non-small-cell lung cancer (NSCLC) cell growth via upregulating miR-34a in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acacetin exerts antitumor effects on gastric cancer by targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ibidi.com [ibidi.com]

- 12. researchgate.net [researchgate.net]

The Biological Activity of Acacetin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acacetin, a naturally occurring flavonoid with the chemical name 5,7-dihydroxy-4'-methoxyflavone, has garnered significant attention within the scientific community for its diverse pharmacological properties.[1] Found in various plants, including those from the Asteraceae and Lamiaceae families, Acacetin has been traditionally used in herbal medicine.[2] Modern research has begun to unravel the molecular mechanisms underlying its therapeutic potential, revealing a spectrum of biological activities that position it as a promising candidate for drug development. This technical guide provides a comprehensive overview of the biological activities of Acacetin, with a focus on its anti-cancer, anti-inflammatory, neuroprotective, and cardiovascular-protective effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Pharmacokinetics

Understanding the pharmacokinetic profile of Acacetin is crucial for its development as a therapeutic agent. Studies in rats have provided initial insights into its absorption, distribution, metabolism, and excretion. However, it is important to note that the oral bioavailability of Acacetin is generally low due to its poor solubility and extensive metabolism.[3][4][5]

| Parameter | Route of Administration | Dose | Cmax | Tmax | t1/2 | Reference |

| Plasma Concentration | Intravenous | 5 mg/kg | 1334.9 ± 211.6 ng/mL | - | 1.48 ± 0.53 h | [2] |

| Plasma Concentration | Oral | 6 mL/kg (extract) | 19.02 ± 1.29 ng/mL | 5 min | 69.17 ± 6.86 min | [2] |

| Plasma Concentration | Oral | 10 mg/kg | 1.668 µg/ml | 1 h | 2 h | [6] |

| Plasma Concentration | Oral | 100 mg/kg | 52.1 ng/mL | - | - | [5] |

Table 1: Pharmacokinetic Parameters of Acacetin in Rats.

Anti-Cancer Activity

Acacetin has demonstrated potent anti-cancer effects across a variety of cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[7][8]

Quantitative Data: In Vitro Anti-Cancer Activity

| Cell Line | Cancer Type | Assay | IC50 | Time (h) | Reference |

| A549 | Non-small cell lung carcinoma | Cell Viability | 28.31 µM | 72 | [1] |

| H1299 | Non-small cell lung carcinoma | Cell Viability | 31.24 µM | 72 | [1] |

| DU145 | Prostate Cancer | STAT3 Luciferase Reporter | ~20 µM | - | [9] |

Table 2: In Vitro Anti-Cancer Activity of Acacetin (IC50 values).

Signaling Pathways in Cancer

Acacetin's anti-cancer activity is mediated through the modulation of several key signaling pathways.

Acacetin directly binds to the Signal Transducer and Activator of Transcription 3 (STAT3), inhibiting its phosphorylation at Tyr705 and subsequent nuclear translocation.[2][10][11] This leads to the downregulation of STAT3 target genes involved in cell proliferation and survival, such as cyclin D1, Bcl-2, and survivin, ultimately inducing apoptosis.[2][10]

Figure 1: Acacetin inhibits the STAT3 signaling pathway.

In prostate cancer cells, Acacetin inhibits the phosphorylation of p38 MAPK, which in turn downregulates the expression of matrix metalloproteinase-2 (MMP-2), MMP-9, and urokinase-type plasminogen activator (u-PA).[12] This leads to a reduction in cancer cell invasion and migration.[12]

References

- 1. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation [frontiersin.org]

- 3. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Acacetin Inhibits the Growth of STAT3-Activated DU145 Prostate Cancer Cells by Directly Binding to Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acacetin alleviates neuroinflammation and oxidative stress injury via the Nrf2/HO-1 pathway in a mouse model of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acacetin alleviates neuroinflammation and oxidative stress injury via the Nrf2/HO-1 pathway in a mouse model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. STAT3 Phosphorylation at Tyrosine 705 and Serine 727 Differentially Regulates Mouse ESC Fates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acacetin Inhibits the Growth of STAT3-Activated DU145 Prostate Cancer Cells by Directly Binding to Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]

- 12. Acacetin, a flavonoid, inhibits the invasion and migration of human prostate cancer DU145 cells via inactivation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Acacetin: A Technical Guide to Its Core Properties, Natural Sources, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a naturally occurring flavone with a growing body of scientific evidence supporting its potential as a therapeutic agent. This technical guide provides an in-depth overview of acacetin, focusing on its chemical and physical properties, natural abundance, and diverse pharmacological activities. We delve into its molecular mechanisms of action, supported by quantitative bioactivity data, detailed experimental protocols for key assays, and visual representations of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of acacetin.

Introduction

Acacetin is a flavonoid compound found in a variety of plants, and has garnered significant interest for its wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] As a member of the flavone subclass of flavonoids, its chemical structure, characterized by a C6-C3-C6 skeleton, underpins its interactions with various biological targets.[4] This guide aims to provide a detailed technical overview of acacetin, from its fundamental properties to its complex interactions within cellular signaling networks.

Chemical and Physical Properties

Acacetin, with the systematic name 5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one, possesses the molecular formula C₁₆H₁₂O₅ and a molar mass of 284.26 g/mol .[5][6]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₅ | [5] |

| Molar Mass | 284.26 g/mol | [5] |

| Appearance | Pale yellow crystalline powder | |

| Solubility | Poorly soluble in water (≤119 ng/mL) | [7] |

| logP | >3 | [4] |

Its poor water solubility and low stability in acidic environments contribute to its low oral bioavailability, which has been reported to be as low as 2.34%.[1][7]

Natural Sources and Extraction

Acacetin is found in a wide array of plant species, with notable concentrations in the following:

-

Black Locust (Robinia pseudoacacia)[5]

-

Damiana (Turnera diffusa)[5]

-

Silver Birch (Betula pendula)[5]

-

Chrysanthemum species [8]

-

Safflower (Carthamus tinctorius)[8]

Illustrative Extraction Protocol from Robinia pseudoacacia Flowers

This protocol provides a general framework for the extraction and isolation of flavonoids, including acacetin, from Robinia pseudoacacia flowers.

Materials:

-

Dried and powdered Robinia pseudoacacia flowers

-

80% Methanol

-

Cyclohexane

-

Silica gel for column chromatography

-

Elution solvents (e.g., gradients of ethyl acetate/hexane/methanol)

-

Thin-layer chromatography (TLC) plates

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Extraction: The dried and powdered plant material is subjected to percolation with 80% methanol until exhaustion. The combined extracts are then concentrated under vacuum.[9]

-

Defatting: The concentrated extract is defatted by partitioning with cyclohexane to remove nonpolar compounds.[9]

-

Chromatographic Separation: The defatted extract is subjected to silica gel column chromatography.[9] A gradient elution system, for example, starting with a nonpolar solvent system and gradually increasing the polarity with solvents like ethyl acetate and methanol, is used to separate the flavonoid constituents.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing acacetin by comparison with a standard.

-

Purification: Fractions rich in acacetin are pooled, concentrated, and may require further purification by preparative HPLC to obtain the pure compound.

-

Structure Elucidation: The identity and purity of the isolated acacetin are confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry, and by comparison with a reference standard.[10]

Quantitative Bioactivity Data

The following tables summarize the reported in vitro bioactivity of acacetin across various pharmacological targets.

Table 1: Anticancer Activity (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| A549 | Non-small cell lung carcinoma | 28.31 | 72 | [4] |

| H1299 | Non-small cell lung carcinoma | 31.24 | 72 | [4] |

| MCF-7 | Breast cancer | ~40 | 48 | [11] |

| MDA-MB-468 | Breast cancer | ~60 | 48 | [11] |

| DU145 | Prostate cancer | Not specified | - | [12] |

| HepG2 | Hepatocellular carcinoma | ~15 | 72 | [2] |

| Huh-7 | Hepatocellular carcinoma | ~20 | 72 | [2] |

Table 2: Anti-inflammatory and Neuroprotective Activity

| Assay/Model | Effect Measured | IC₅₀ / EC₅₀ / Inhibition | Reference |

| LPS-stimulated BV-2 microglia | Nitric oxide (NO) production | Significant inhibition | [13] |

| IL-1β-induced hepatocytes | Nitric oxide (NO) production | IC₅₀ < 10 µM | [8] |

| MPP+-induced toxicity in DA neurons | Neuroprotection | Dose-dependent protection | [14] |

| Kainic acid-induced excitotoxicity | Inhibition of glutamate release | IC₅₀ not specified | [15][16] |

Table 3: Enzyme Inhibition (IC₅₀ and Kᵢ Values)

| Enzyme | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| CYP1A2 | Mixed | 3.63 | 1.73 | [1] |

| CYP2B1 | Competitive | 4.12 | 1.90 | [1] |

| CYP2C11 | Competitive | 4.54 | 3.33 | [1] |

| CYP2E1 | Competitive | 12.36 | 8.32 | [1] |

| CYP3A2 | Mixed | 5.95 | 3.58 | [1] |

| CYP3A4 | - | 4.3 ± 1.1 | - | [3] |

Key Signaling Pathways Modulated by Acacetin

Acacetin exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.

Anti-inflammatory Pathways: NF-κB and NLRP3 Inflammasome

Acacetin has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4] This leads to the downregulation of pro-inflammatory genes. Furthermore, acacetin inhibits the NLRP3 inflammasome, a key component of the innate immune response, by reducing the release of inflammatory cytokines IL-1β and IL-18.[1][2]

Anticancer Pathways: PI3K/Akt and STAT3

Acacetin has been demonstrated to directly bind to and inhibit key proteins in oncogenic pathways, including STAT3 and EGFR.[4][8][12] By inhibiting the phosphorylation of these proteins, acacetin can suppress downstream signaling cascades, such as the PI3K/Akt pathway, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[1][17]

Antioxidant and Cytoprotective Pathway: Nrf2

Acacetin can activate the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[12] By promoting the nuclear translocation of Nrf2, acacetin upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the bioactivity of acacetin.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of acacetin on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium

-

Acacetin stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of acacetin (e.g., 0, 10, 20, 40, 80, 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability against the concentration of acacetin.

Western Blot Analysis for Signaling Protein Phosphorylation

This protocol is used to determine the effect of acacetin on the phosphorylation status of key signaling proteins (e.g., Akt, p65).

Materials:

-

Cells or tissue lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with acacetin for the desired time, then lyse the cells in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.

-

Electrotransfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

Acacetin is a promising natural compound with a wide spectrum of pharmacological activities. Its ability to modulate multiple key signaling pathways involved in inflammation, cancer, and oxidative stress highlights its potential for the development of novel therapeutics. However, its poor bioavailability remains a significant challenge that needs to be addressed through formulation strategies or medicinal chemistry approaches. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic applications of acacetin.

References

- 1. Molecular Mechanism Discovery of Acacetin Against Cancers: Insights from Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acacetin, a flavone with diverse therapeutic potential in cancer, inflammation, infections and other metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acacetin exerts antitumor effects on gastric cancer by targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Acacetin Inhibits the Growth of STAT3-Activated DU145 Prostate Cancer Cells by Directly Binding to Signal Transducer and Activator of Transcription 3 (STAT3) [mdpi.com]

- 9. Effect of Robinia pseudoacacia Leaf Extract on Interleukin-1β–mediated Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acacetin protects against sepsis-induced acute lung injury by facilitating M2 macrophage polarization via TRAF6/NF-κB/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Open Access@KRIBB: Acacetin inhibits the growth of STAT3-activated DU145 prostate cancer cells by directly binding to signal transducer and activator of transcription 3 (STAT3) [oak.kribb.re.kr]

- 13. Acacetin attenuates neuroinflammation via regulation the response to LPS stimuli in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acacetin protects dopaminergic cells against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neuroinflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acacetin Inhibits Glutamate Release and Prevents Kainic Acid-Induced Neurotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acacetin inhibits glutamate release and prevents kainic acid-induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Acacetin Ameliorates Experimental Colitis in Mice via Inhibiting Macrophage Inflammatory Response and Regulating the Composition of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

Acacetin: A Technical Guide to its Anti-inflammatory Properties for Researchers and Drug Development Professionals

Abstract

Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a natural flavone found in various plants that has demonstrated significant pharmacological potential, particularly in the context of inflammation.[1] Its ability to modulate key signaling pathways involved in the inflammatory cascade makes it a compelling candidate for therapeutic development. This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of acacetin, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions. The core of acacetin's anti-inflammatory action lies in its ability to suppress pro-inflammatory enzymes and cytokines by inhibiting critical signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome.[2][3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic applications of acacetin.

Core Mechanisms of Action: Signaling Pathway Modulation

Acacetin exerts its anti-inflammatory effects by intervening at crucial points within multiple intracellular signaling cascades. These pathways, when dysregulated, are central to the pathogenesis of numerous inflammatory diseases.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes. Acacetin has been shown to be a potent inhibitor of this pathway.[4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.[4][5] Acacetin intervenes by preventing the phosphorylation and degradation of IκBα, thereby blocking p65 nuclear translocation and downregulating the expression of NF-κB target genes like iNOS, COX-2, and various pro-inflammatory cytokines.[2][4]

Attenuation of MAPK Signaling Pathways

The MAPK family, including ERK, JNK, and p38, plays a critical role in translating extracellular stimuli into cellular inflammatory responses. Acacetin effectively suppresses the activation of these kinases.[2] By inhibiting the phosphorylation of ERK, JNK, and p38, acacetin blocks the downstream signaling that leads to the production of inflammatory mediators.[2][3] This multi-targeted inhibition of the MAPK pathways is a key component of its broad anti-inflammatory activity.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 and induces pyroptotic cell death.[6] Its activation is a two-step process: a "priming" step (Signal 1) and an "activation" step (Signal 2).[7] Acacetin has been shown to inhibit both stages.[2] It blocks the priming step by inhibiting the NF-κB and MAPK pathways, which reduces the expression of NLRP3 and pro-IL-1β.[2][7] Furthermore, acacetin can inhibit the activation step by reducing reactive oxygen species (ROS) production and suppressing the aggregation of the adaptor protein ASC.[2]

Modulation of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, influencing inflammation and immunity.[8] While much of the research on acacetin's interaction with this pathway is in the context of cancer, its role in inflammation is significant.[9][10] Acacetin has been found to inhibit the phosphorylation of STAT3, preventing its nuclear translocation and the subsequent expression of target genes.[9][10][11] By inhibiting STAT3 activation, acacetin can curtail the signaling of various pro-inflammatory cytokines that rely on this pathway.

Quantitative Efficacy Data

The anti-inflammatory effects of acacetin have been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Activity of Acacetin

| Cell Line | Inflammatory Stimulus | Acacetin Concentration | Measured Effect | Outcome | Reference |

| RAW 264.7 Macrophages | LPS | 5-40 µM | iNOS & COX-2 Expression | Significant inhibition of protein and mRNA expression | [4] |

| RAW 264.7 Macrophages | LPS | Not specified | NO & PGE2 Production | Dose-dependent inhibition | [12] |

| BV2 Microglial Cells | LPS | Not specified | NO, iNOS, PGE2, COX-2, TNF-α, IL-1β | Suppression of expression/production | [2] |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP/Nigericin/MSU | Not specified | IL-1β, IL-18, TNF-α Release | Reduced cytokine release, inhibiting NLRP3 inflammasome activation | [2][3] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | 30 µM | E-selectin Expression | Prevention of expression | [13] |

Table 2: In Vivo Anti-inflammatory Activity of Acacetin

| Animal Model | Disease Model | Acacetin Dosage & Route | Key Findings | Reference |

| Mice | Dextran Sulfate Sodium (DSS)-induced Colitis | 50 mg/kg & 150 mg/kg | Alleviated clinical symptoms, reduced colon shortening, and inhibited inflammatory mediators (TNF-α, IL-6, IL-1β, iNOS). | [9][14] |

| Mice | LPS-induced Neuroinflammation | Not specified | Inhibited microglial activation and reduced levels of IL-1β and TNF-α. | [9][15] |

| Mice | LPS-induced Acute Lung Injury | 80 mg/kg | Suppressed iNOS and COX-2 expression. | [9] |

| Rats | Type 2 Diabetes | 50 mg/kg (oral, 8 weeks) | Reversed expression levels of TNF-α, IL-6, and IL-8. | [9] |

| Mice | Writhing Test (Visceral Pain) | i.p. injection | Dose-dependent inhibition of writhes with an ED50 of 20 mg/kg. | [16] |

Key Experimental Methodologies

Reproducibility is paramount in scientific research. This section details standardized protocols for assays commonly used to evaluate the anti-inflammatory properties of acacetin.

In Vitro Macrophage Inflammation Assay

-

Objective: To assess the effect of acacetin on the production of inflammatory mediators in macrophages stimulated with LPS.

-

Workflow Diagram:

Workflow for assessing acacetin's anti-inflammatory effect on macrophages. -

Detailed Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Plate cells at a density of 2.5 x 10⁵ cells/mL in appropriate culture plates and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of acacetin (dissolved in DMSO, final concentration <0.1%) for 1-2 hours.

-

Stimulation: Add LPS (1 µg/mL) to the wells (excluding the negative control) and incubate for the desired period (e.g., 24 hours for cytokine release, 6 hours for mRNA analysis).

-

Endpoint Measurement:

-

Nitrite (NO) Quantification: Measure nitrite accumulation in the culture supernatant using the Griess reagent.[17]

-

Cytokine Analysis: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercial ELISA kits.[3]

-

Western Blot: Lyse the cells and perform Western blot analysis to determine the protein levels of iNOS, COX-2, total and phosphorylated forms of p65, IκBα, and MAPKs.[3][4]

-

RT-qPCR: Extract total RNA, synthesize cDNA, and perform quantitative real-time PCR to measure the mRNA expression of target genes.[14]

-

-

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

-

Objective: To evaluate the therapeutic efficacy of acacetin in a chemically-induced mouse model of inflammatory bowel disease.

-

Experimental Protocol:

-

Animals: Use 8-10 week old C57BL/6 mice, housed under standard conditions.

-

Acclimatization: Allow mice to acclimatize for one week before the experiment.

-

Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days. A control group receives regular drinking water.[14][18]

-

Acacetin Administration: Administer acacetin (e.g., 50 mg/kg) or vehicle (e.g., corn oil with DMSO) daily via oral gavage, starting from day 0 of DSS treatment.[14]

-

Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

Termination and Sample Collection: At the end of the study (e.g., day 8), euthanize the mice. Measure the colon length from the cecum to the anus. Collect colon tissue for histological analysis (H&E staining), myeloperoxidase (MPO) assay, and analysis of protein/mRNA expression of inflammatory markers via Western blot or RT-qPCR.[14][18]

-

Conclusion and Future Directions

The body of evidence strongly supports acacetin as a multi-modal anti-inflammatory agent. Its ability to concurrently inhibit the NF-κB, MAPK, NLRP3 inflammasome, and JAK/STAT signaling pathways underscores its potential for treating complex inflammatory diseases.[2][9] The quantitative data from both cellular and animal models provide a solid foundation for its therapeutic promise.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: In-depth studies are needed to optimize delivery and dosage for clinical applications.[1]

-

Clinical Trials: Well-designed clinical trials are essential to validate the preclinical findings in human inflammatory conditions such as inflammatory bowel disease, rheumatoid arthritis, and neuroinflammatory disorders.[9]

-

Target Specificity: Further investigation to determine if acacetin directly binds to key kinases (e.g., IKK, MAPKs) or upstream regulators would refine our understanding of its mechanism.[10]

This guide provides a comprehensive technical overview of acacetin's anti-inflammatory properties, offering a valuable resource to drive further research and development of this promising natural compound.

References

- 1. Acacetin, a flavone with diverse therapeutic potential in cancer, inflammation, infections and other metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acacetin suppressed LPS-induced up-expression of iNOS and COX-2 in murine macrophages and TPA-induced tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the mechanisms of NLRP3 inflammasome activation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation [frontiersin.org]

- 8. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Acacetin Inhibits the Growth of STAT3-Activated DU145 Prostate Cancer Cells by Directly Binding to Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acacetin Inhibits the Growth of STAT3-Activated DU145 Prostate Cancer Cells by Directly Binding to Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of nitric oxide synthase inhibitors and lipopolysaccharide induced inducible NOS and cyclooxygenase-2 gene expressions by rutin, quercetin, and quercetin pentaacetate in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Acacetin as a natural cardiovascular therapeutic: mechanisms and preclinical evidence [frontiersin.org]

- 14. Frontiers | Acacetin Ameliorates Experimental Colitis in Mice via Inhibiting Macrophage Inflammatory Response and Regulating the Composition of Gut Microbiota [frontiersin.org]

- 15. Acacetin alleviates neuroinflammation and oxidative stress injury via the Nrf2/HO-1 pathway in a mouse model of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. einstein.elsevierpure.com [einstein.elsevierpure.com]

The Neuroprotective Potential of Acacetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acacetin (5,7-dihydroxy-4'-methoxyflavone), a naturally occurring flavonoid found in plants such as Robinia pseudoacacia, safflower, and chrysanthemum, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Emerging preclinical evidence strongly suggests that acacetin possesses potent neuroprotective properties, positioning it as a promising candidate for the development of novel therapeutics for a range of neurodegenerative and neurological disorders. This technical guide provides an in-depth overview of the current state of research on the neuroprotective effects of acacetin, with a focus on its mechanisms of action, supported by quantitative data from various in vitro and in vivo studies.

Acacetin's neuroprotective effects are primarily attributed to its anti-inflammatory, antioxidant, and anti-apoptotic activities.[2] It has been shown to modulate key signaling pathways implicated in the pathogenesis of diseases such as Alzheimer's disease, Parkinson's disease, ischemic stroke, and spinal cord injury.[2][3][4][5] This document aims to serve as a comprehensive resource for researchers and drug development professionals by summarizing the quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved in acacetin's neuroprotective actions.

Quantitative Data Summary

The following tables provide a structured summary of the quantitative data from key studies investigating the neuroprotective effects of acacetin across various experimental models.

Table 1: In Vitro Neuroprotective Effects of Acacetin

| Cell Line | Insult/Model | Acacetin Concentration(s) | Key Findings | Reference(s) |

| BV-2 (microglia) | Lipopolysaccharide (LPS) | 10, 20, 40 µM | - Dose-dependently inhibited nitric oxide (NO) and prostaglandin E2 (PGE2) production. - Suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). - Reduced the release of TNF-α and IL-1β. | [6] |

| BV-2 (microglia) | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 10 µM | - Increased cell viability and decreased lactate dehydrogenase (LDH) release. - Reversed the expression of 203 genes affected by OGD/R, including downregulation of inflammatory genes like Il1b. | [7][8] |

| SH-SY5Y (neuroblastoma) | 6-hydroxydopamine (6-OHDA) | Not specified | - Prevented neuronal cell death by regulating mitochondrial-mediated apoptosis. - Inhibited reactive oxygen species (ROS) production and mitochondrial membrane potential dysfunction. | [9][10] |

| Primary mesencephalic culture | 1-methyl-4-phenylpyridinium (MPP+) | Dose-dependent | - Protected dopaminergic cells. - Inhibited the production of NO, PGE2, and TNF-α. | [11] |

Table 2: In Vivo Neuroprotective Effects of Acacetin

| Animal Model | Disease Model | Acacetin Dosage | Key Findings | Reference(s) |

| C57BL/6 Mice | Middle Cerebral Artery Occlusion (MCAO) | 25 mg/kg (i.p.) | - Significantly reduced cerebral infarct volume and improved neurological deficit scores. - Decreased expression of TLR4, NF-κB, and NLRP3 inflammasome components. - Reduced levels of TNF-α, IL-1β, and IL-6 in brain tissue. | [12][13] |

| C57BL/6 Mice | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | 10 mg/kg/day (p.o.) | - Inhibited the degeneration of dopaminergic neurons and depletion of dopamine. - Suppressed microglia activation and the production of iNOS and COX-2. | [11] |

| APP/PS1 Mice | Alzheimer's Disease | 25 mg/kg (i.p.) for 30 days | - Improved spatial learning and memory. - Reduced the formation of senile plaques. - Decreased the expression of NLRP3, caspase-1, IL-1β, and TNF-α. | [5][14] |

| C57BL/6 Mice | Spinal Cord Injury (SCI) | Not specified | - Recovered motor function. - Reduced concentrations of IL-1β, IL-18, and TNF-α. - Inhibited oxidative stress. | [4][15] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for the replication and extension of these findings.

In Vitro Neuroinflammation Model: LPS-Stimulated BV-2 Microglia

-

Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of acacetin (e.g., 10, 20, 40 µM) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a designated period (e.g., 24 hours).

-

Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is measured using the Griess reagent. A standard curve is generated using sodium nitrite.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against iNOS, COX-2, phospho-NF-κB, phospho-p38 MAPK, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]

In Vivo Cerebral Ischemia Model: Middle Cerebral Artery Occlusion (MCAO)

-

Animal Model: Adult male C57BL/6 mice are used.

-

Surgical Procedure: Anesthesia is induced, and a midline neck incision is made. The right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A 6-0 nylon monofilament with a silicon-coated tip is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). After a defined period of occlusion (e.g., 1 hour), the filament is withdrawn to allow for reperfusion.

-

Acacetin Administration: Acacetin (e.g., 25 mg/kg) or vehicle is administered intraperitoneally (i.p.) at the onset of reperfusion.

-

Neurological Deficit Scoring: Neurological function is assessed at a specific time point (e.g., 24 hours) after MCAO using a standardized scoring system (e.g., a 5-point scale).

-

Infarct Volume Measurement: After neurological assessment, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area (pale) is quantified using image analysis software.

-

Immunohistochemistry and Western Blotting: Brain tissues are processed for immunohistochemical staining to detect markers of microglial activation (e.g., Iba1) or for Western blot analysis to measure the expression of proteins in the TLR4/NF-κB/NLRP3 signaling pathway.[12][13]

In Vivo Parkinson's Disease Model: MPTP-Induced Neurotoxicity

-

Animal Model: Male C57BL/6 mice are used.

-

MPTP Administration: Mice receive intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) (e.g., 30 mg/kg/day) for a consecutive number of days (e.g., 5 days) to induce dopaminergic neurodegeneration.

-

Acacetin Treatment: Acacetin (e.g., 10 mg/kg/day) is administered orally (p.o.) for a specified duration before and/or during MPTP treatment.

-

Behavioral Testing: Motor function is assessed using tests such as the pole test to measure bradykinesia.

-

Immunohistochemistry: Brain sections are stained with antibodies against tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc). Microglial activation is assessed by staining for Iba1.

-

Neurochemical Analysis: High-performance liquid chromatography (HPLC) can be used to measure the levels of dopamine and its metabolites in the striatum.[11]

Signaling Pathways and Mechanisms of Action

Acacetin exerts its neuroprotective effects by modulating several critical signaling pathways involved in neuroinflammation, oxidative stress, and apoptosis.

Inhibition of Neuroinflammatory Pathways

Acacetin has been shown to suppress neuroinflammation by inhibiting the activation of microglia and the subsequent production of pro-inflammatory mediators.[6] This is achieved through the downregulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] In response to inflammatory stimuli like LPS, acacetin prevents the phosphorylation and subsequent nuclear translocation of NF-κB p65, a critical step in the transcription of pro-inflammatory genes.[16] It also inhibits the phosphorylation of p38 MAPK.[6] Furthermore, acacetin can inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the production of mature IL-1β.[3][17]

Figure 1: Inhibition of Neuroinflammatory Signaling by Acacetin.

Activation of Antioxidant Defense Mechanisms

Oxidative stress is a major contributor to neuronal damage in various neurological disorders.[18] Acacetin enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[4][18] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress, acacetin promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, including HO-1, leading to their transcription.[18] This results in a reduction of reactive oxygen species (ROS) and an increase in the levels of antioxidant enzymes like superoxide dismutase (SOD).[4][18]

Figure 2: Activation of the Nrf2/HO-1 Antioxidant Pathway by Acacetin.

Attenuation of Apoptotic Pathways

Acacetin has demonstrated anti-apoptotic effects in neuronal cells. It can modulate the expression of key proteins in the apoptotic cascade. Studies have shown that acacetin can increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[19] This shift in the Bax/Bcl-2 ratio helps to maintain mitochondrial integrity and prevent the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. Furthermore, acacetin has been observed to inhibit the activation of caspases, the executioners of apoptosis.[18]

Figure 3: Anti-Apoptotic Mechanisms of Acacetin.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of acacetin. Through its multifaceted mechanisms of action, including the suppression of neuroinflammation, enhancement of antioxidant defenses, and inhibition of apoptosis, acacetin has demonstrated significant therapeutic promise in a variety of preclinical models of neurological disorders.

For researchers and scientists, the detailed experimental protocols provided herein offer a foundation for further investigation into the nuanced molecular targets of acacetin and its efficacy in other models of neurodegeneration. For drug development professionals, the robust preclinical data, including the quantitative summaries of its effects, highlight acacetin as a compelling lead compound for the development of novel neuroprotective agents.

Future research should focus on several key areas:

-

Pharmacokinetics and Blood-Brain Barrier Permeability: While some studies suggest acacetin can cross the blood-brain barrier, more rigorous pharmacokinetic studies are needed to optimize its delivery to the central nervous system.[3][16]

-

Long-term Efficacy and Safety: The long-term therapeutic effects and safety profile of acacetin need to be established in chronic models of neurodegenerative diseases.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients with neurological disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. A comprehensive review of pharmacological and Analytical Aspects of Acacetin [nrfhh.com]

- 3. Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acacetin alleviates neuroinflammation and oxidative stress injury via the Nrf2/HO-1 pathway in a mouse model of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acacetin improves cognitive function of APP/PS1 Alzheimer’s disease model mice via the NLRP3 inflammasome signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acacetin attenuates neuroinflammation via regulation the response to LPS stimuli in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Acacetin inhibits neuronal cell death induced by 6-hydroxydopamine in cellular Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Acacetin protects dopaminergic cells against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neuroinflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acacetin protects against cerebral ischemia-reperfusion injury via the NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sjzsyj.com.cn [sjzsyj.com.cn]

- 14. Acacetin improves cognitive function of APP/PS1 Alzheimer's disease model mice via the NLRP3 inflammasome signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acacetin alleviates neuroinflammation and oxidative stress injury via the Nrf2/HO-1 pathway in a mouse model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Acacetin Induces Apoptosis in Human Osteosarcoma Cells by Modulation of ROS/JNK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Acacetin alleviates myocardial ischaemia/reperfusion injury by inhibiting oxidative stress and apoptosis via the Nrf-2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Acacetin: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 480-44-4

Chemical Structure:

Image Source: Wikimedia Commons

Introduction

Acacetin, a naturally occurring flavone found in plants like Robinia pseudoacacia (black locust) and Turnera diffusa (damiana), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of acacetin, focusing on its chemical properties, key signaling pathways, and detailed experimental protocols relevant to researchers and professionals in drug development.

Chemical and Physical Properties

Acacetin, with the systematic name 5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one, possesses the following key characteristics:

| Property | Value | Reference |

| CAS Number | 480-44-4 | [1][2] |

| Molecular Formula | C₁₆H₁₂O₅ | [1] |

| Molecular Weight | 284.26 g/mol | [1] |

| Appearance | Light yellow crystalline powder | |

| Solubility | Soluble in DMSO and ethanol; sparingly soluble in water | |

| Melting Point | 261-263 °C |

Key Signaling Pathways and Pharmacological Effects

Acacetin exerts its biological effects by modulating a variety of signaling pathways, leading to anti-inflammatory, anti-cancer, and neuroprotective outcomes.

Anti-Inflammatory Effects

Acacetin has been shown to mitigate inflammatory responses through the inhibition of key pro-inflammatory pathways.

-

NF-κB Pathway: Acacetin suppresses the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammation. It achieves this by inhibiting the phosphorylation of IκBα, which prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

-

MAPK Pathway: Acacetin modulates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38 pathways, which are crucial for the production of inflammatory mediators.

-

Nrf2/HO-1 Pathway: Acacetin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), thereby protecting cells from oxidative stress, a key component of inflammation.

References

Acacetin in Cardiovascular Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acacetin, a naturally occurring flavonoid found in various plants, has emerged as a promising therapeutic candidate in preclinical cardiovascular disease research.[1][2] Extensive studies have demonstrated its protective effects against a range of cardiovascular pathologies, including myocardial infarction, atherosclerosis, cardiac hypertrophy, and ischemia-reperfusion injury.[1][3][4][5] The multifaceted cardioprotective mechanisms of acacetin are attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][3][6] This technical guide provides an in-depth overview of the core experimental findings, detailed methodologies, and key signaling pathways involved in the cardiovascular applications of acacetin, intended to serve as a comprehensive resource for researchers and drug development professionals.

Core Mechanisms of Action

Acacetin exerts its cardioprotective effects by modulating a complex network of intracellular signaling pathways. The primary mechanisms revolve around the mitigation of oxidative stress, reduction of inflammation, and inhibition of apoptosis in cardiomyocytes and endothelial cells.[1][3][4]

Antioxidant Effects: Acacetin has been shown to bolster the endogenous antioxidant defense systems. A key pathway implicated is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling cascade.[7][8] By promoting the nuclear translocation of Nrf2, acacetin upregulates the expression of antioxidant enzymes, thereby reducing cellular reactive oxygen species (ROS) levels and protecting against oxidative damage.[8]

Anti-inflammatory Effects: The anti-inflammatory properties of acacetin are mediated through the inhibition of pro-inflammatory signaling pathways. It has been demonstrated to suppress the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6]

Anti-apoptotic Effects: Acacetin protects cardiomyocytes from apoptosis through multiple mechanisms. It has been shown to modulate the expression of Bcl-2 family proteins, increasing the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax.[3][8] Furthermore, it can inhibit the activation of caspases, the key executioners of apoptosis.[3]

Key Signaling Pathways Modulated by Acacetin

Acacetin's diverse biological activities are orchestrated through its influence on several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these intricate molecular interactions.

Caption: Key signaling pathways modulated by Acacetin in cardiovascular protection.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies on acacetin, providing a comparative overview of its efficacy in various models of cardiovascular disease.

Table 1: In Vivo Efficacy of Acacetin in Animal Models of Cardiovascular Disease

| Model | Species | Acacetin Dose | Key Findings | Reference |

| Myocardial Infarction | Mouse | 10 mg/kg | Reduced infarct size, improved cardiac function, decreased cardiomyocyte apoptosis. | [Chang et al., 2017] |

| Ischemia/Reperfusion | Rat | 10 mg/kg | Reduced arrhythmia scores, decreased myocardial infarct area, improved cardiac function. | [Wu et al., 2022c] |

| Atherosclerosis | Mouse (ApoE-/-) | 15 mg/kg (prodrug) | Attenuated atherosclerotic plaque formation, reduced plasma inflammatory factors. | [Pan et al., 2020] |

| Cardiac Hypertrophy | Rat | 10 mg/kg (prodrug) | Ameliorated cardiac hypertrophy, reduced fibrosis, improved cardiac function. | [Cui et al., 2022] |

| Diabetic Cardiomyopathy | Mouse | 10 mg/kg (prodrug) | Improved cardiac dysfunction, reduced oxidative stress and inflammation. | [Song et al., 2022] |

Table 2: In Vitro Efficacy of Acacetin in Cellular Models of Cardiovascular Disease

| Cell Line | Model | Acacetin Concentration | Key Findings | Reference |

| H9c2 Cardiomyoblasts | Hypoxia/Reoxygenation | 0.3-3 µM | Decreased apoptosis, reduced ROS production, suppressed pro-inflammatory cytokines. | [Wu et al., 2018] |

| H9c2 Cardiomyoblasts | Angiotensin II-induced Hypertrophy | 0.3-3 µM | Attenuated cardiomyocyte hypertrophy, reduced expression of hypertrophic markers. | [Cui et al., 2022] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose-induced Injury | 0.3-3 µM | Reversed viability reduction, decreased apoptosis and ROS production. | [Hong et al., 2021] |

| EA.hy926 Endothelial Cells | oxLDL-induced Injury | 3 µM | Increased cell viability, reduced apoptosis and ROS levels. | [Pan et al., 2020] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in acacetin cardiovascular research, offering a practical guide for replicating and building upon these findings.

Animal Models of Cardiovascular Disease

Caption: General experimental workflow for in vivo studies of acacetin.

-

Ischemia/Reperfusion (I/R) Injury Model (Rat):

-

Anesthetize male Sprague-Dawley rats.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery for 30-45 minutes to induce ischemia.

-

Remove the ligature to allow for reperfusion for 2-24 hours.

-

Administer acacetin (e.g., 10 mg/kg, intraperitoneally) at a specified time point before or after ischemia.[7]

-

Monitor cardiac function using electrocardiography (ECG) and echocardiography.

-

At the end of the experiment, harvest the hearts for infarct size measurement (TTC staining), histological analysis, and molecular assays.[7]

-

-

Atherosclerosis Model (ApoE-/- Mice):

-

Use male ApoE-deficient (ApoE-/-) mice.

-

Feed the mice a high-fat or Western-type diet for a specified period (e.g., 8-12 weeks) to induce atherosclerosis.

-

Administer acacetin or its prodrug (e.g., 15 mg/kg, subcutaneous injection) throughout the study period.[9]

-

At the end of the study, collect blood samples for lipid profile and inflammatory marker analysis.

-

Harvest the aorta for en face analysis of atherosclerotic lesions (Oil Red O staining) and histological examination of the aortic root.[9]

-

-

Cardiac Hypertrophy Model (Rat):

-

Induce cardiac hypertrophy in rats via abdominal aortic constriction (AAC) or continuous infusion of a hypertrophic agonist like angiotensin II.

-

Administer acacetin or its prodrug (e.g., 10 mg/kg) for the duration of the study.[10]

-

Monitor cardiac structure and function using echocardiography.

-

At the endpoint, measure heart weight to body weight ratio and collect heart tissue for histological (e.g., H&E staining for myocyte cross-sectional area) and molecular analysis (e.g., RT-qPCR for hypertrophic markers like ANP and BNP).[10]

-

In Vitro Cellular Assays

-

Hypoxia/Reoxygenation (H/R) in H9c2 Cardiomyoblasts:

-

Culture H9c2 cells in standard medium.

-

Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a defined period (e.g., 4-12 hours).

-

Initiate reoxygenation by returning the cells to a normoxic incubator (95% air, 5% CO2) for a further period (e.g., 2-24 hours).

-

Treat the cells with various concentrations of acacetin (e.g., 0.3-3 µM) before, during, or after the hypoxic period.[11]

-

Assess cell viability (e.g., MTT assay), apoptosis (e.g., flow cytometry with Annexin V/PI staining), and ROS production (e.g., DCFH-DA assay).[11]

-

Molecular Biology Techniques

-

Western Blotting:

-

Extract total protein from heart tissue or cultured cells.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, Bcl-2, Bax, p-Akt, Akt) overnight at 4°C.

-